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molecular formula C13H9F3IN3O2 B8365468 5-Iodo-N-(pyridin-3-yl)-6-(2,2,2-trifluoroethoxy)nicotinamide

5-Iodo-N-(pyridin-3-yl)-6-(2,2,2-trifluoroethoxy)nicotinamide

Cat. No. B8365468
M. Wt: 423.13 g/mol
InChI Key: KEBAZJSJEUQGPB-UHFFFAOYSA-N
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Patent
US08629166B2

Procedure details

5-Iodo-6-(2,2,2-trifluoroethoxy)nicotinic acid (1 g, 2.88 mmol) was dissolved in DMF (10.0 mL); 3-amino-pyridine (285 mg, 3.03 mmol), TBTU (981 mg, 3.05 mmol) and N,N-diisopropylethylamine (1.8 g, 14.4 mmol) were added and the reaction mixture was stirred for 20 hours. The mixture was poured into 5 mL 1 M NaOH solution and extracted with i-propyl acetate (2×50 mL). The organic layers were combined, dried with Na2SO4 and concentrated in vacuo to give a light yellow solid. Crystallization from dichloromethane afforded the title compound (0.78 g, 64%) as white solid; MS (ESI) 423.9 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step Two
Name
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[NH2:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C(N(CC)C(C)C)(C)C.[OH-].[Na+]>CN(C=O)C>[I:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=[O:9] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
285 mg
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
981 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with i-propyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid
CUSTOM
Type
CUSTOM
Details
Crystallization from dichloromethane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
IC=1C(=NC=C(C(=O)NC=2C=NC=CC2)C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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